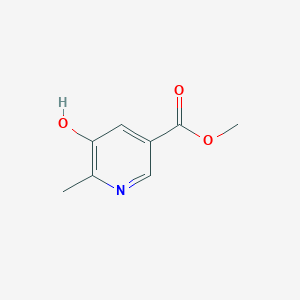
3-(4-Thiophen-2-yl-thiazol-2-yl)-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Thiophen-2-yl-thiazol-2-yl)-phenylamine is a compound that belongs to the class of thiazole derivatives. Thiazoles are known for their wide range of biological activities and are commonly found in various pharmaceuticals, agrochemicals, and natural products
Méthodes De Préparation
The synthesis of 3-(4-Thiophen-2-yl-thiazol-2-yl)-phenylamine typically involves the reaction of thiourea with α-halocarbonyl compounds. One common method is the Hantzsch thiazole synthesis, which entails the reaction between thioamides and α-halocarbonyl compounds . For instance, the reaction of ethyl 3-bromo-2-oxopropanoate with thioamides can furnish thiazoles . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
Analyse Des Réactions Chimiques
3-(4-Thiophen-2-yl-thiazol-2-yl)-phenylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or thiophene rings.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-(4-Thiophen-2-yl-thiazol-2-yl)-phenylamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
3-(4-Thiophen-2-yl-thiazol-2-yl)-phenylamine can be compared with other similar compounds, such as:
4-(Thiophen-2-yl)-thiazol-2-ylamine: This compound has a similar structure but lacks the phenylamine group, which may result in different biological activities and properties.
N-(4-Thiophen-2-yl-thiazol-2-yl)-phthalamic acid: This derivative has a phthalamic acid group, which can influence its solubility and reactivity.
Thiazolyl-urea derivatives: These compounds contain a urea group, which can enhance their antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H10N2S2 |
|---|---|
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
3-(4-thiophen-2-yl-1,3-thiazol-2-yl)aniline |
InChI |
InChI=1S/C13H10N2S2/c14-10-4-1-3-9(7-10)13-15-11(8-17-13)12-5-2-6-16-12/h1-8H,14H2 |
Clé InChI |
DGNYSZQKPQHEDH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N)C2=NC(=CS2)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


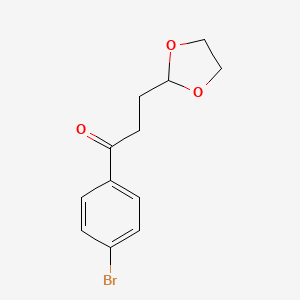
![3,6-Dibromoisothiazolo[4,3-b]pyridine](/img/structure/B11769898.png)
![3-Amino-4-(4-chlorophenyl)-N-(2-methyl-5-nitrophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11769905.png)
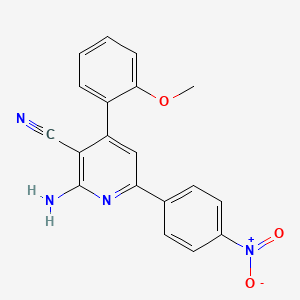
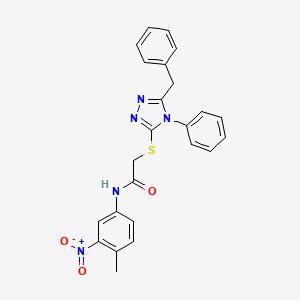
![N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11769918.png)

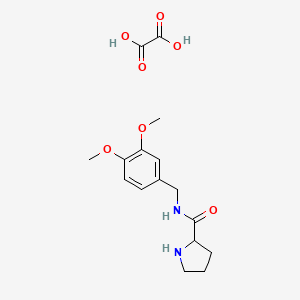
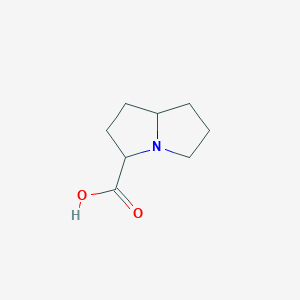
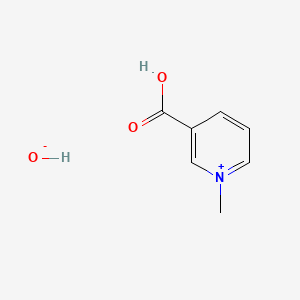

![6,7-Dihydro-5H-cyclopenta[b]pyrazin-5-ol](/img/structure/B11769945.png)
![3-Aminobenzo[d]isothiazol-5-ol](/img/structure/B11769955.png)
